molecular formula C17H27ClN2O2 B4411253 1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride

1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride

Cat. No.: B4411253
M. Wt: 326.9 g/mol
InChI Key: MVBIBORDYFUNLH-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a phenoxy ring, further connected to a piperazine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Properties

IUPAC Name

1-methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-3-14-20-16-5-7-17(8-6-16)21-15-4-9-19-12-10-18(2)11-13-19;/h3,5-8H,1,4,9-15H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBIBORDYFUNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride typically involves multiple steps:

    Formation of the Allyloxyphenol Intermediate: This step involves the reaction of allyl bromide with 4-hydroxyphenol in the presence of a base such as potassium carbonate to form 4-(allyloxy)phenol.

    Coupling with 3-Bromopropylamine: The 4-(allyloxy)phenol is then reacted with 3-bromopropylamine under basic conditions to form 3-[4-(allyloxy)phenoxy]propylamine.

    Formation of the Piperazine Derivative: The final step involves the reaction of 3-[4-(allyloxy)phenoxy]propylamine with 4-methylpiperazine in the presence of a suitable catalyst to form the desired compound. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The allyloxy and piperazine moieties play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(methoxy)phenoxy]propyl}-4-methylpiperazine hydrochloride
  • 1-{3-[4-(ethoxy)phenoxy]propyl}-4-methylpiperazine hydrochloride
  • 1-{3-[4-(propoxy)phenoxy]propyl}-4-methylpiperazine hydrochloride

Uniqueness

1-Methyl-4-[3-(4-prop-2-enoxyphenoxy)propyl]piperazine;hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with molecular targets, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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